E3 ligase Ligand 1A

概要

説明

E3 ligases are crucial enzymes in the ubiquitin-proteasome system (UPS), responsible for the transfer of ubiquitin to substrate proteins, which can lead to their degradation. This process is essential for maintaining cellular homeostasis. E3 ligases are characterized by their specific domains, such as HECT, RING, or U-box, which are involved in the ubiquitination process. The RING domain E3 ligases are particularly notable for their role in recognizing target substrates and mediating the transfer of ubiquitin from an E2 enzyme to the substrate . These ligases are involved in various cellular processes and have been linked to numerous human diseases, including cancer . The diversity of E3 ligases, including the novel membrane-bound family, allows for the regulation of a wide range of physiological processes in both plants and animals .

Synthesis Analysis

The synthesis of E3 ligase ligands is a critical area of research, especially in the context of developing novel therapeutics. Small molecules targeting E3 ligases, such as the von Hippel–Lindau (VHL) E3 ubiquitin ligase, have been designed with nanomolar binding affinities. These efforts are guided by structural insights obtained from X-ray crystallography . Additionally, the synthesis of proteolysis-targeting chimeras (PROTACs) involves the creation of bifunctional molecules that include an E3 ligase binding moiety. The synthesis of these ligands is complex and requires careful consideration of the linker attachment points to ensure the proper assembly of the final PROTAC molecule .

Molecular Structure Analysis

The molecular structure of E3 ligases is diverse, with different ligases having distinct catalytic domains. The RING domain is a common feature that facilitates the transfer of ubiquitin to the substrate. The structure of the E6AP ubiquitin-protein ligase (E3) provides insights into the ubiquitination process by revealing a bilobal structure with a catalytic cleft where ubiquitin-thioester bond formation occurs . The specificity between E2 and E3 enzymes is determined by the structural interface between them, as seen in the complex of the E6AP hect domain and the UbcH7 E2 enzyme .

Chemical Reactions Analysis

The chemical reactions mediated by E3 ligases involve the transfer of ubiquitin to substrates, which can result in monoubiquitination or the synthesis of polyubiquitin chains. These modifications can lead to various outcomes for the substrate, such as proteasome-dependent proteolysis or changes in protein function, structure, assembly, or localization . The RING-based E3s can either act alone or as part of larger multi-protein complexes, providing a specific mechanism for protein clearance .

Physical and Chemical Properties Analysis

The physical and chemical properties of E3 ligases are determined by their structural domains and the nature of their interactions with E2 enzymes and substrates. The RING domain's ability to bind to an E2~ubiquitin thioester and activate the discharge of ubiquitin is a key property that defines the function of RING E3 ligases . The diversity of E3 ligases, including the novel membrane-bound family, suggests a range of physical properties that allow these enzymes to interact with various substrates and participate in different cellular contexts .

科学的研究の応用

Design and Optimization for Protein-Protein Interaction Inhibition

E3 ubiquitin ligases are considered attractive targets in the ubiquitin-proteasome system. The design and optimization of small molecules targeting the protein-protein interaction between the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit have shown promising results. These ligands have been optimized to exhibit nanomolar binding affinities, indicating a potential pathway for therapeutic intervention in diseases where this interaction plays a critical role (Galdeano et al., 2014).

Ligand-Dependent Protein Degradation Strategies

Ligand-dependent protein degradation, particularly using heterobifunctional degrader compounds (PROTACs), has emerged as a compelling strategy to pharmacologically control the protein content of cells. Recent studies have explored the use of electrophilic PROTACs that operate by covalent adduction of E3 ligases, demonstrating the potential to degrade nuclear proteins and modulate cell signaling pathways (Zhang et al., 2018).

Structural Insights and Mechanism of Action

Understanding the structure and mechanism of action of E3 ligases is crucial for drug development. Studies have elucidated the crystal structure of various E3 ligases, shedding light on the mechanism by which they mediate protein ubiquitination and regulate diverse cellular processes. These insights are invaluable for the development of inhibitors or modulators of E3 ligase activity (Zheng et al., 2000).

Role in Ubiquitination and Protein Degradation

E3 ubiquitin ligases are key enzymes in the ubiquitin proteasome system, responsible for the ubiquitination of proteins and targeting them for proteasomal degradation. Studies have focused on identifying substrates for E3 ligases and elucidating their role in maintaining cellular homeostasis. These findings are crucial for understanding cellular pathways and identifying drug targets (Gupta et al., 2007).

作用機序

Target of Action

E3 ligase Ligand 1A primarily targets E3 ubiquitin ligases , a large family of enzymes that play an essential role in catalyzing the ubiquitination process . These enzymes are involved in transferring ubiquitin protein to attach to the lysine site of targeted substrates . E3 ligases are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

The mode of action of E3 ligase Ligand 1A involves a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . The process begins when E1 enzyme activates ubiquitin in an ATP-dependent manner, forming a thioester bond with ubiquitin . The activated ubiquitin is then transferred to the E2 enzyme via a thioester bond . Finally, the E3 ligase recruits the E2 loaded with the activated ubiquitin . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .

Biochemical Pathways

The ubiquitination modification, facilitated by E3 ligase Ligand 1A, is involved in almost all life activities of eukaryotes . The degradation of proteins is mainly through two major pathways: autophagy and the ubiquitin proteasome system (UPS), both of which are essential for maintaining cellular homeostasis . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .

Pharmacokinetics

It’s known that the compound is part of the ubiquitin-proteasome system (ups), which is a key mechanism for the spatiotemporal control of metabolic enzymes or dedicated regulatory proteins . This suggests that the compound’s ADME properties and their impact on bioavailability could be influenced by the dynamics of the UPS.

Result of Action

The result of E3 ligase Ligand 1A action is the ubiquitination of specific substrates, which plays a vital role during posttranslational modification . This process is one of the most important mechanisms for controlling the levels of protein expression . The ubiquitination leads to the degradation of the target proteins, thus maintaining cellular homeostasis .

Action Environment

The action environment of E3 ligase Ligand 1A is primarily the intracellular environment, where the ubiquitination process takes place . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other enzymes in the ubiquitination cascade, ATP availability for the activation of ubiquitin, and the overall cellular homeostasis .

Safety and Hazards

将来の方向性

The field of E3 ligase Ligand 1A research is seeking to extend the repertoire of chemistries that allow hijacking new E3 ligases to improve the scope of targeted protein degradation . Future strategies include target-based screening or phenotypic-based approaches, including the use of DNA-encoded libraries (DELs), display technologies and cyclic peptides, smaller molecular glue degraders, and covalent warhead ligands .

特性

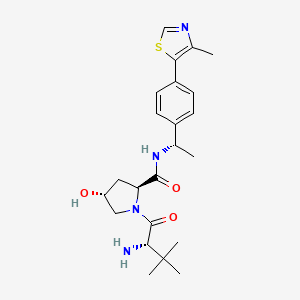

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)/t13-,17+,18-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSFQWNOUSNZBP-UUZHKXTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001114797 | |

| Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 ligase Ligand 1A | |

CAS RN |

1948273-02-6 | |

| Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948273-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001114797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

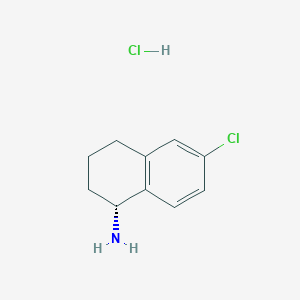

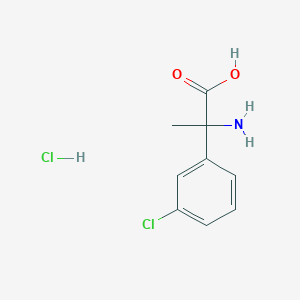

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

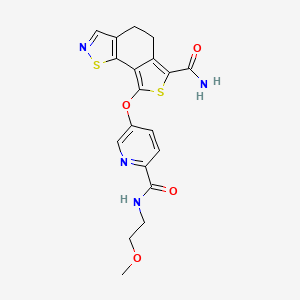

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3028288.png)